

spectroscopic data of Saikochromone A (NMR, MS, IR, UV)

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An In-depth Technical Guide on the Spectroscopic Data of Saikochromone A

For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic profile of a natural product is paramount for its identification, characterization, and further development. This technical guide provides a comprehensive overview of the spectroscopic data for **Saikochromone A**, a chromone glycoside isolated from the roots of Bupleurum chinense. The data presented herein is crucial for the unambiguous identification and quality control of this compound.

Chemical Structure

Saikochromone A is characterized by a chromone aglycone linked to a glucose moiety. The systematic name for **Saikochromone A** is 5,7-dihydroxy-2-methyl-4H-1-benzopyran-4-one 7-O- β -D-glucopyranoside.

Molecular Formula: C16H18O9 Molecular Weight: 354.31 g/mol

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **Saikochromone A**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

Nuclear Magnetic Resonance (NMR) Data



Table 1: ¹H NMR Spectroscopic Data for **Saikochromone A** (in DMSO-d₆)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
3	6.25	S	
6	6.45	d	2.2
8	6.78	d	2.2
2-CH₃	2.35	S	
1'	5.08	d	7.5
2'	3.45	m	
3'	3.40	m	
4'	3.28	m	
5'	3.20	m	
6'a	3.70	dd	11.8, 5.5
6'b	3.50	dd	11.8, 2.0
5-OH	12.85	S	

Table 2: ¹³C NMR Spectroscopic Data for **Saikochromone A** (in DMSO-d₆)



Position	Chemical Shift (δ, ppm)
2	163.8
3	110.5
4	182.0
4a	105.2
5	161.5
6	99.8
7	164.2
8	94.8
8a	157.2
2-CH ₃	20.2
1'	100.2
2'	73.2
3'	76.5
4'	69.6
5'	77.2
6'	60.6

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for **Saikochromone A**

Technique	Ionization Mode	Observed Ion (m/z)	Interpretation
FAB-MS	Negative	353	[M-H] ⁻

Infrared (IR) and Ultraviolet (UV) Spectroscopic Data



Table 4: IR and UV Spectroscopic Data for Saikochromone A

Spectroscopy	Solvent/Medium	Maxima (λmax / νmax)
UV	Methanol (MeOH)	256, 288, 325 nm
IR	KBr	3400, 1660, 1620, 1580 cm ⁻¹

Experimental Protocols

The spectroscopic data presented above were acquired using standard analytical techniques. The following provides a general overview of the methodologies typically employed for the structural elucidation of natural products like **Saikochromone A**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-400 spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are given in Hertz (Hz).

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was performed on a VG Auto-Spec 3000 mass spectrometer. The sample was mixed with a suitable matrix (e.g., glycerol) and bombarded with a high-energy beam of xenon atoms.

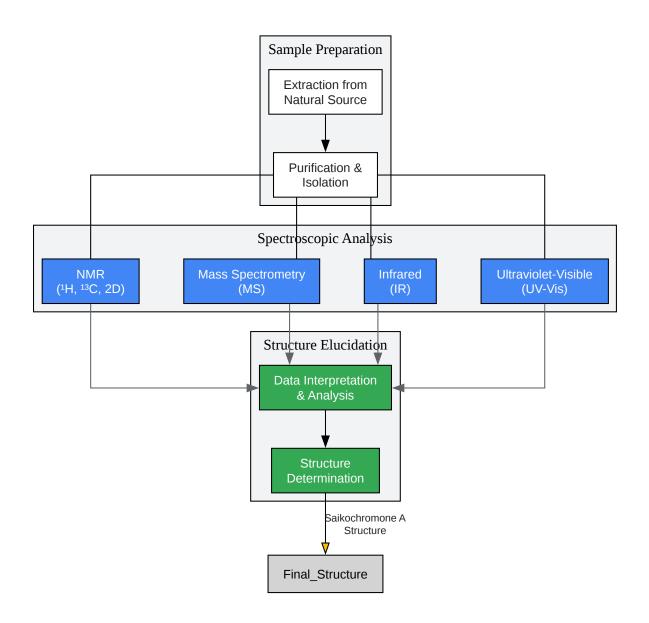
Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Perkin-Elmer 983G spectrophotometer. The sample was prepared as a potassium bromide (KBr) pellet.

Ultraviolet (UV) Spectroscopy: The UV spectrum was recorded on a DU-70 spectrophotometer. The sample was dissolved in methanol (MeOH).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product, leading to its structure elucidation.





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Caption: General workflow for the isolation and structural elucidation of a natural product using various spectroscopic techniques.



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